Magnogene

Description

Properties

IUPAC Name |

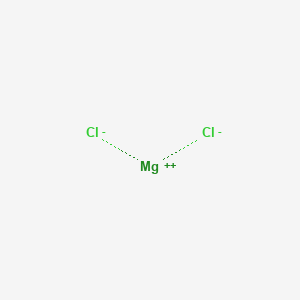

magnesium;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Mg/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWRXJAOTZQYOKJ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mg+2].[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2Mg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7786-30-3 | |

| Record name | Magnesium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7786-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Magnesium chloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007786303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnogene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529832 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Components of Magnogene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnogene is a commercially available magnesium supplement formulated to address magnesium deficiency. This technical guide provides a comprehensive analysis of the core chemical components of this compound, which are magnesium hydroxide, magnesium bromide, and magnesium fluoride. The guide details the chemical structures, physicochemical properties, and established synthesis methodologies for each component. Furthermore, it outlines rigorous quality control protocols essential for pharmaceutical-grade production. The physiological importance of magnesium is elucidated through a discussion of its role in key cellular signaling pathways. This document is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction

This compound is a magnesium supplement designed to prevent and treat magnesium deficiency, which can manifest as muscle weakness and cramps. The therapeutic effect of this compound is derived from its magnesium content, which is supplied in the form of three distinct inorganic salts: magnesium hydroxide, magnesium bromide, and magnesium fluoride. This multi-component formulation provides a source of elemental magnesium for physiological uptake.

Chemical Structure and Properties of Core Components

The active pharmaceutical ingredients in this compound are a combination of three inorganic magnesium salts. The chemical identity and structure of each component are detailed below.

Magnesium Hydroxide

Magnesium hydroxide, Mg(OH)₂, is an inorganic compound that occurs naturally as the mineral brucite. In its pharmaceutical application, it serves as a source of magnesium and also functions as an antacid.

-

IUPAC Name: Magnesium hydroxide

-

Chemical Formula: Mg(OH)₂

-

Molecular Weight: 58.32 g/mol

-

Structure: Magnesium hydroxide consists of a magnesium cation (Mg²⁺) ionically bonded to two hydroxide anions (OH⁻). It forms a layered, brucite-type crystal structure.

Magnesium Bromide

Magnesium bromide, MgBr₂, is a hygroscopic salt that is highly soluble in water. It contributes to the overall magnesium content of the supplement.

-

IUPAC Name: Magnesium bromide

-

Chemical Formula: MgBr₂

-

Molecular Weight: 184.11 g/mol

-

Structure: Magnesium bromide is an ionic compound composed of one magnesium cation (Mg²⁺) and two bromide anions (Br⁻).

Magnesium Fluoride

Magnesium fluoride, MgF₂, is a white crystalline salt that is sparingly soluble in water. It provides a source of both magnesium and fluoride ions.

-

IUPAC Name: Magnesium fluoride

-

Chemical Formula: MgF₂

-

Molecular Weight: 62.30 g/mol

-

Structure: Magnesium fluoride is an ionic compound with a rutile-type crystal structure, where each magnesium ion (Mg²⁺) is coordinated to six fluoride ions (F⁻), and each fluoride ion is coordinated to three magnesium ions.

Quantitative Data of Core Components

The following tables summarize key quantitative data for the core components of this compound.

Table 1: Physicochemical Properties of this compound Components

| Property | Magnesium Hydroxide | Magnesium Bromide (anhydrous) | Magnesium Fluoride |

| Molecular Weight ( g/mol ) | 58.32 | 184.11 | 62.30 |

| Melting Point (°C) | 350 (decomposes) | 711 | 1261 |

| Boiling Point (°C) | Decomposes | 1250 | 2260 |

| Density (g/cm³) | 2.34 | 3.72 | 3.15 |

| Solubility in Water | Practically insoluble | 102 g/100 mL | 0.013 g/100 mL |

Experimental Protocols

This section details the methodologies for the synthesis and quality control of the individual components of this compound.

Synthesis of Pharmaceutical-Grade Magnesium Hydroxide

Method: Precipitation from Magnesium Salt Solution

This method involves the reaction of a soluble magnesium salt with a base to precipitate magnesium hydroxide.

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 1.0 M solution of magnesium chloride (MgCl₂) in deionized water.

-

Prepare a 2.0 M solution of sodium hydroxide (NaOH) in deionized water.

-

-

Precipitation:

-

In a temperature-controlled reactor vessel, add the magnesium chloride solution.

-

Slowly add the sodium hydroxide solution to the magnesium chloride solution with constant agitation. The reaction is as follows: MgCl₂(aq) + 2NaOH(aq) → Mg(OH)₂(s) + 2NaCl(aq).

-

Maintain the temperature at 25°C during the reaction.

-

-

Washing and Filtration:

-

Allow the magnesium hydroxide precipitate to settle.

-

Decant the supernatant liquid.

-

Wash the precipitate with deionized water to remove soluble impurities, such as sodium chloride. Repeat the washing step three times.

-

Filter the washed precipitate using a Buchner funnel.

-

-

Drying:

-

Dry the filtered magnesium hydroxide in an oven at 105°C until a constant weight is achieved.

-

Synthesis of Anhydrous Magnesium Bromide

Method: Reaction of Magnesium with Bromoethane

This protocol describes the synthesis of a Grignard reagent, ethyl magnesium bromide, which can then be used to produce magnesium bromide.

Protocol:

-

Apparatus Setup:

-

Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Ensure all glassware is flame-dried and under an inert atmosphere (e.g., nitrogen or argon).

-

-

Reaction:

-

Place magnesium turnings in the flask.

-

Add a solution of bromoethane in anhydrous diethyl ether to the dropping funnel.

-

Slowly add the bromoethane solution to the magnesium turnings with vigorous stirring. The reaction is initiated by the formation of ethyl magnesium bromide: Mg(s) + C₂H₅Br(l) → C₂H₅MgBr(sol).

-

-

Isolation:

-

The resulting solution contains ethyl magnesium bromide. To obtain magnesium bromide, the Grignard reagent can be reacted with a source of bromide, or the solvent can be carefully removed under vacuum.

-

Synthesis of Magnesium Fluoride

Method: Reaction of Magnesium Salt with a Fluoride Source

This method involves the precipitation of magnesium fluoride from an aqueous solution.

Protocol:

-

Preparation of Reactant Solutions:

-

Prepare a 1.0 M solution of magnesium chloride (MgCl₂) in deionized water.

-

Prepare a 2.0 M solution of sodium fluoride (NaF) in deionized water.

-

-

Precipitation:

-

In a reaction vessel, add the magnesium chloride solution.

-

Slowly add the sodium fluoride solution to the magnesium chloride solution with continuous stirring. The reaction is as follows: MgCl₂(aq) + 2NaF(aq) → MgF₂(s) + 2NaCl(aq).

-

-

Washing and Filtration:

-

Filter the magnesium fluoride precipitate using a suitable filtration apparatus.

-

Wash the precipitate with deionized water to remove any unreacted salts and byproducts.

-

-

Drying:

-

Dry the purified magnesium fluoride precipitate in a drying oven.

-

Quality Control Protocols

4.4.1. Assay of Magnesium Content by Complexometric Titration

This method determines the total magnesium content in a sample.

Protocol:

-

Sample Preparation:

-

Accurately weigh a sample of the magnesium salt and dissolve it in a known volume of deionized water. Acidify the solution with dilute hydrochloric acid if necessary to ensure complete dissolution.

-

-

Titration:

-

To the sample solution, add an ammonia-ammonium chloride buffer to adjust the pH to approximately 10.

-

Add a small amount of Eriochrome Black T indicator.

-

Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) until the color changes from wine-red to blue.

-

-

Calculation:

-

The concentration of magnesium is calculated based on the volume of EDTA solution used and its known molarity.

-

4.4.2. Determination of Halide Content by Ion Chromatography

This method is used to quantify the bromide and fluoride content.

Protocol:

-

Sample Preparation:

-

Prepare an aqueous solution of the magnesium salt of a known concentration.

-

-

Chromatographic Conditions:

-

Instrument: Ion chromatograph with a conductivity detector.

-

Column: A suitable anion-exchange column.

-

Eluent: A solution of sodium carbonate and sodium bicarbonate.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

-

Analysis:

-

Inject the sample solution into the ion chromatograph.

-

Identify and quantify the bromide and fluoride peaks by comparing their retention times and peak areas to those of known standards.

-

4.4.3. Impurity Analysis by Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

This technique is used to detect and quantify trace metal impurities.

Protocol:

-

Sample Preparation:

-

Digest a known amount of the sample in a mixture of nitric acid and hydrochloric acid.

-

Dilute the digested sample to a known volume with deionized water.

-

-

Instrumental Analysis:

-

Analyze the sample solution using an ICP-MS instrument.

-

Monitor for a range of elemental impurities.

-

-

Quantification:

-

Quantify the impurities by comparing the signal intensities to those of certified reference materials.

-

Signaling Pathways and Physiological Role of Magnesium

Magnesium is a crucial cofactor for over 300 enzymatic reactions in the body and plays a vital role in numerous physiological processes.[1]

Magnesium in ATP Metabolism and Energy Production

Magnesium is essential for the production and utilization of adenosine triphosphate (ATP), the primary energy currency of the cell. Most ATP in the cell exists as a complex with magnesium (Mg-ATP). This complex is the substrate for many kinases involved in glycolysis and oxidative phosphorylation.

Caption: Role of Magnesium in ATP-dependent energy production.

Magnesium in Ion Transport

Magnesium is critical for the function of ion channels and transporters, such as the Na⁺/K⁺-ATPase pump, which maintains the electrochemical gradients across cell membranes necessary for nerve impulse transmission and muscle contraction.

Caption: Magnesium's role in the Na⁺/K⁺-ATPase pump function.

Magnesium in Cellular Signaling

Magnesium acts as a second messenger and is involved in various signal transduction pathways. For instance, it modulates the activity of adenylyl cyclase, which produces cyclic AMP (cAMP), a key signaling molecule.

Caption: Magnesium as a modulator in the cAMP signaling pathway.

Conclusion

This compound provides a combination of magnesium hydroxide, magnesium bromide, and magnesium fluoride as a source of elemental magnesium. The synthesis of these components requires well-defined protocols to ensure pharmaceutical-grade purity. Rigorous quality control, employing techniques such as complexometric titration, ion chromatography, and ICP-MS, is imperative to guarantee the safety and efficacy of the final product. The physiological importance of magnesium is underscored by its integral role in fundamental cellular processes, including energy metabolism, ion transport, and signal transduction. This technical guide provides a foundational understanding of the chemical and biological aspects of this compound's core components for professionals in the pharmaceutical sciences.

References

An In-depth Technical Guide to Magnogene: A Magnesium Supplement

Disclaimer: The term "Magnogene" does not refer to a novel molecular discovery in the context of drug development. Instead, it is the brand name for a commercially available mineral supplement.[1][2][3] This guide provides a detailed overview of this compound, focusing on its composition, mechanism of action, and clinical indications based on publicly available data for researchers, scientists, and drug development professionals who may be tasked with evaluating existing supplement formulations.

Executive Summary

This compound is a mineral supplement designed to prevent and treat magnesium deficiency.[1][2] Its active ingredient is magnesium, which is supplied in a combination of different salts.[3][4] A lack of magnesium can lead to symptoms such as muscle weakness and cramps.[2][3] This guide will detail the composition of this compound, its pharmacological properties, and its established clinical use.

Composition and Formulation

This compound is available as film-coated tablets for oral administration.[3][5] The formulation is designed to deliver a specific dose of elemental magnesium through a combination of magnesium salts.

Table 1: Quantitative Composition of this compound [3][5][4]

| Component | Chemical Formula | Quantity per Tablet | Purpose |

| Active Ingredients | |||

| Magnesium Hydroxide | Mg(OH)₂ | 125.06 mg | Source of elemental magnesium |

| Magnesium Bromide | MgBr₂ | 7.17 mg | Source of elemental magnesium |

| Magnesium Fluoride | MgF₂ | 0.34 mg | Source of elemental magnesium |

| Total Elemental Magnesium | Mg | 53 mg | Active therapeutic agent |

| Inactive Ingredients (Excipients) | |||

| Sodium Chloride | NaCl | Not specified | Formulation aid |

| Sodium Iodide | NaI | Not specified | Formulation aid |

| Lactose | C₁₂H₂₂O₁₁ | 92.675 mg | Filler/Binder |

| Corn Starch | (C₆H₁₀O₅)n | Not specified | Disintegrant |

| Povidone | (C₆H₉NO)n | Not specified | Binder |

| Macrogol 4000/10000 | C₂nH₄n₊₂On₊₁ | Not specified | Plasticizer/Lubricant |

| Magnesium Stearate | Mg(C₁₈H₃₅O₂)₂ | Not specified | Lubricant |

| Methacrylic acid and ethyl acrylate copolymer dispersion (1:1) | - | Not specified | Film coating |

| Calcium Carbonate | CaCO₃ | Not specified | Coating opacifier |

| Sucrose | C₁₂H₂₂O₁₁ | 157.29 mg | Coating agent/Sweetener |

| Talc | Mg₃Si₄O₁₀(OH)₂ | Not specified | Glidant/Coating agent |

| Gum Arabic | - | Not specified | Emulsifier/Stabilizer |

| Titanium Dioxide (E-171) | TiO₂ | Not specified | Coloring agent |

| Macrogol 6000 | C₂nH₄n₊₂On₊₁ | Not specified | Plasticizer/Lubricant |

Pharmacological Profile

3.1 Mechanism of Action

The active component of this compound is the magnesium ion (Mg²⁺). Magnesium is a crucial mineral cofactor in over 300 enzymatic reactions in the body. Its mechanism of action is multifaceted and central to numerous physiological processes.

-

Neuromuscular Function: Magnesium acts as a natural calcium channel blocker, which is essential for regulating neuromuscular transmission and muscle excitability.[6] It plays a key role in muscle relaxation by competing with calcium for binding sites on muscle cell proteins.[6] A deficiency can lead to an increase in muscle excitability, resulting in cramps and spasms.[6]

-

Energy Metabolism: Magnesium is a critical cofactor for adenosine triphosphate (ATP), the primary energy currency of the cell.[6] It is involved in activating ATP, which is necessary for all energy-dependent cellular processes.[6]

-

Electrolyte Balance: Magnesium is vital for maintaining the balance of electrolytes within cells and regulates the transport of other important ions like calcium and potassium across cell membranes.[6]

3.2 Pharmacokinetics

The absorption of orally administered magnesium salts can be influenced by various factors. While specific pharmacokinetic studies on the this compound formulation are not publicly available, general principles of magnesium absorption apply. The different magnesium salts in this compound may have varying bioavailability.

Clinical Indications and Dosage

4.1 Therapeutic Indications

This compound is indicated for the prevention of magnesium deficiency states that can arise from diets low in vegetables, whole grains, and legumes.[1][2][3] The primary symptoms of such deficiencies that this compound aims to address are muscle weakness and cramps in adults and children over 12 years of age.[1][2][3]

4.2 Posology and Method of Administration

The recommended dosage for adults and children over 12 years is two tablets taken twice a day, after meals.[5][4] The tablets should be swallowed whole with a sufficient amount of liquid.[4][7]

Safety and Tolerability

5.1 Contraindications

This compound should not be used in individuals with:

-

Known hypersensitivity to magnesium salts or any of the excipients.[2]

5.2 Potential Side Effects

The most common adverse effects are gastrointestinal, such as diarrhea and vomiting.[1] Less frequently, elevated levels of magnesium in the blood (hypermagnesemia) can occur, with symptoms including drowsiness, double vision, dizziness, muscle weakness, and a drop in blood pressure.[1]

5.3 Drug Interactions

The administration of this compound can affect the absorption of other drugs. It is generally recommended to allow at least a two-hour interval between taking this compound and other oral medications.[3][8]

Experimental Protocols

As this compound is a commercially available supplement, detailed experimental protocols for its development are proprietary. However, standard methodologies for the quality control and analysis of mineral supplements would be employed.

6.1 Hypothetical Experimental Workflow for Quality Control

This diagram illustrates a general workflow for the quality control of a mineral supplement like this compound.

Signaling and Metabolic Pathways

The "signaling pathway" for this compound is essentially the metabolic role of magnesium in the body. The following diagram illustrates the central role of magnesium in key physiological processes.

References

- 1. Comprar this compound 45 Comprimidos Recubiertos. [farmaciaribera.es]

- 2. .:: CIMA ::. PROSPECTO this compound 53 mg COMPRIMIDOS RECUBIERTOS [cima.aemps.es]

- 3. oladoctor.com [oladoctor.com]

- 4. .:: CIMA ::. FICHA TECNICA this compound 53 mg COMPRIMIDOS RECUBIERTOS [cima.aemps.es]

- 5. farmaciasdirect.eu [farmaciasdirect.eu]

- 6. pillintrip.com [pillintrip.com]

- 7. This compound 45 Comprimidos [boticas23.com]

- 8. farmaciaescofet.com [farmaciaescofet.com]

Preliminary In Vitro Studies of Magnesium: A Technical Whitepaper on its Core Biological Effects

Disclaimer: No publicly available in vitro studies have been identified for a specific compound or commercial product named "Magnogene." The following technical guide summarizes the preliminary in vitro research on the biological effects of magnesium, the primary active ingredient in the commercially available magnesium supplement, this compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Magnesium is an essential mineral that plays a crucial role as a cofactor in numerous enzymatic reactions and is vital for various physiological functions, including muscle contraction, nerve function, and the maintenance of a healthy immune system.[1][2] Recent in vitro research has begun to elucidate the specific cellular and molecular mechanisms through which magnesium exerts its effects, particularly in the contexts of neuroprotection and muscle cell differentiation. This whitepaper will detail the key findings from these preliminary in vitro investigations.

Neuroprotective Effects of Magnesium Against Oxidative Stress

In vitro studies using murine cortical and spinal cord cell cultures have demonstrated that magnesium concentration plays a critical role in neuronal vulnerability to oxidative injury induced by hemoglobin.

Quantitative Data Summary

The following table summarizes the key quantitative findings from an in vitro study on the effect of magnesium on oxidative neuronal injury.

| Magnesium Concentration | Neuronal Death | Malondialdehyde (MDA) Production | Cellular Glutathione Levels (in mixed neuronal and glial cultures) |

| 0.3 mM (Low) | Approximately doubled | Approximately doubled | Reduced by ~50% after 24h |

| 1 mM (Physiologic) | ~50% of neurons died | Sixfold increase | Not specified |

| 3 mM (High) | Reduced by ~50% | Reduced by ~66% | Not specified |

Experimental Protocols

2.2.1. Cell Culture and Induction of Oxidative Injury

-

Cell Types: Murine cortical and spinal cord cell cultures were utilized.

-

Injury Induction: Oxidative injury was induced by exposing the cell cultures to 5 µM hemoglobin.

-

Treatment: The cells were incubated for 26 hours in media containing varying concentrations of magnesium (0.3 mM, 1 mM, and 3 mM).

-

Outcome Measures: Neuronal death and lipid peroxidation (measured by malondialdehyde production) were assessed.

2.2.2. Glutathione Measurement

-

Cell Types: Mixed neuronal and glial cultures, and pure glial cultures.

-

Treatment: Cells were incubated for 24 hours in a low-magnesium medium.

-

Outcome Measure: Cellular glutathione levels were measured to assess the impact of low magnesium on the cells' antioxidant capacity.

2.2.3. Lipid Peroxidation Assay

-

Model System: Iron-dependent oxidation of phosphatidylethanolamine liposomes.

-

Treatment: The liposomes were exposed to varying concentrations of magnesium (0.5-10 mM).

-

Outcome Measure: The extent of lipid peroxidation was measured to determine the direct effect of magnesium on this process.

Proposed Mechanism of Action

The neuroprotective effects of magnesium in this context are likely multifactorial. At high concentrations, magnesium appears to directly inhibit lipid peroxidation, possibly by competing with iron for binding sites on phospholipids. Conversely, low magnesium concentrations may exacerbate neuronal injury by increasing the activity of NMDA receptors, depleting cellular glutathione, and directly enhancing lipid peroxidation.

Logical Relationship Diagram

Caption: Logical flow of magnesium's impact on neuronal injury.

Role of Magnesium in Muscle Cell Differentiation and mTOR Signaling

Magnesium is a key regulator of muscle differentiation, primarily through its influence on the mTOR (mammalian target of rapamycin) signaling pathway.[[“]][[“]]

Experimental Insights

In vitro studies have shown that magnesium supplementation can activate mTOR signaling, which in turn promotes myogenic differentiation and myotube hypertrophy in both muscle stem cells and myoblasts.[[“]][[“]] This activation leads to an upregulation of key myogenic factors such as MyoD and MyoG.[[“]] The PI3K/Akt/mTOR pathway has been identified as a central route through which magnesium exerts these effects.[[“]]

Signaling Pathway Diagram

Caption: Magnesium's activation of the PI3K/Akt/mTOR pathway.

Conclusion

The preliminary in vitro data strongly suggest that magnesium plays a significant role in cellular health and function, particularly in the nervous and muscular systems. Its ability to mitigate oxidative stress in neurons and promote myogenic differentiation via the mTOR pathway highlights its potential as a therapeutic agent. Further research is warranted to explore these mechanisms in more detail and to translate these findings into clinical applications.

References

Mechanism of Action of Elemental Magnesium: A Technical Whitepaper

Introduction

Magnogene is a dietary supplement containing magnesium, an essential mineral vital for a vast array of physiological functions.[1][2][3][4] The mechanism of action of this compound is therefore predicated on the well-established biochemical and physiological roles of the magnesium ion (Mg²⁺) within the human body. This document provides an in-depth technical guide to the core mechanisms of action of magnesium, summarizing key quantitative data, detailing relevant experimental insights, and visualizing associated signaling pathways. This paper is intended for researchers, scientists, and drug development professionals.

1. Core Physiological Mechanisms of Magnesium

Magnesium is a crucial cofactor in over 300 enzymatic reactions and is indispensable for fundamental cellular processes.[1] Its primary mechanisms of action can be categorized as follows:

-

Enzyme Activation: Magnesium is a critical cofactor for enzymes involved in energy metabolism, such as those in the glycolytic pathway and oxidative phosphorylation. It plays a central role in the synthesis and utilization of adenosine triphosphate (ATP), the primary energy currency of the cell, by forming a Mg-ATP complex that is the substrate for most kinases.[1]

-

Neuromuscular Function: Magnesium is essential for maintaining normal nerve and muscle function.[1] It modulates neuromuscular transmission and muscle excitability, contributing to muscle relaxation.[1] A deficiency in magnesium can lead to symptoms such as muscle cramps and spasms.[1][2]

-

Ion Channel Regulation: Magnesium acts as a physiological calcium channel blocker, regulating the influx of calcium into cells.[1] This action is critical in preventing cellular calcium overload, which can lead to excitotoxicity and cell death. It also influences the transport of other essential ions like potassium across cell membranes, thereby maintaining cellular electrolyte balance.[1]

-

Cardiovascular Health: Adequate magnesium levels are necessary for a healthy cardiovascular system.[1] Its roles in regulating vascular tone, heart rhythm, and blood pressure are well-documented.[1]

-

Bone Health: Magnesium is a key component of the bone matrix and is involved in bone formation and remodeling.

-

Protein and Nucleic Acid Synthesis: Magnesium is required for the structural integrity of ribosomes and is a cofactor for enzymes involved in the synthesis of DNA and RNA.

2. Quantitative Data from Clinical Studies on Magnesium Supplementation

The following tables summarize quantitative data from clinical trials investigating the effects of magnesium supplementation on various physiological parameters.

Table 1: Efficacy of Magnesium Supplementation in Nocturnal Leg Cramps

| Parameter | Placebo Group | Magnesium Oxide Monohydrate (MOMH) Group | p-value | Reference |

| Change in Number of NLC Episodes | -2.6 | -3.4 | 0.01 | [5] |

| Change in NLC Duration | Not specified | Greater reduction than placebo | < 0.007 | [5] |

| Change in Sleep Quality | Not specified | Greater improvement than placebo | < 0.001 | [5] |

| Change in Pain Score (Visit 2 vs. Baseline) | 5.3 vs 6.7 | 5.3 vs 6.6 | < 0.001 (within groups) | [5] |

| Change in Pain Score (Visit 3 vs. Baseline) | 4.5 vs 6.7 | 4.4 vs 6.6 | < 0.001 (within groups) | [5] |

| Between-Group Difference in Pain Score Change | - | - | 0.954 | [5] |

Table 2: Effects of Magnesium Supplementation in Hospitalized COVID-19 Patients

| Parameter | Placebo Group | Magnesium Group (300 mg/day) | p-value | Reference |

| Number of Patients Requiring Oxygen Therapy | 14 | 9 | < 0.001 | [6] |

| Improvement in Oxygen Saturation | 1.8 ± 1.67 | 4.55 ± 2.35 | < 0.001 | [6] |

| Respiratory Rate | No significant difference | No significant difference | 0.16 | [6] |

| Fever | No significant difference | No significant difference | 0.47 | [6] |

| hs-CRP Levels | No significant difference | No significant difference | 0.65 | [6] |

| TNF-α Levels | No significant difference | No significant difference | 0.54 | [6] |

| Duration of Hospital Stay (days) | 7.28 ± 4.65 | 7.32 ± 5.37 | 0.84 | [6] |

3. Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

3.1. Randomized Clinical Trial of Magnesium for Nocturnal Leg Cramps

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter study.[5]

-

Participants: Subjects experiencing nocturnal leg cramps (NLCs). Exclusion criteria included conditions such as alcoholism, hyper- or hypothyroidism, and renal insufficiency.[5]

-

Intervention: A 60-day treatment period where enrolled subjects received either magnesium oxide monohydrate (MOMH) or a placebo in a 1:1 ratio.[5]

-

Data Collection: Clinical assessments were performed at screening (Visit 0), Day 1 (Baseline, Visit 1), Day 30 (Visit 2), and Day 60 (End of Treatment, Visit 3).[5]

-

Outcome Measures: The primary outcome was the change in the number of NLC episodes. Secondary outcomes included changes in NLC duration, pain scores, and sleep quality.[5]

-

Blinding: The subjects, principal investigators, and all research personnel, including the statistician, were blinded to the treatment received.[5]

3.2. Randomized Clinical Trial of Magnesium in COVID-19 Patients

-

Study Design: A double-blind, randomized clinical trial.[6]

-

Participants: Hospitalized patients with COVID-19, aged 18-70 years with moderate disease severity.[6]

-

Intervention: The intervention group received 300 mg of magnesium daily, while the control group received a placebo.[6]

-

Data Collection: Blood samples were collected to measure biochemical variables. Clinical outcomes were assessed throughout the study period.[6]

-

Outcome Measures: The primary outcome was the number of individuals requiring oxygen therapy. Secondary outcomes included oxygen saturation, respiratory rate, fever, hs-CRP and TNF-α levels, quality of life, and mental health.[6]

4. Signaling Pathways and Visualizations

The following diagrams illustrate key signaling pathways influenced by magnesium.

The mechanism of action of this compound is synonymous with the multifaceted physiological roles of its active ingredient, magnesium. As an essential mineral, magnesium is integral to cellular energy metabolism, neuromuscular function, ion transport, and cardiovascular health. Clinical evidence supports the therapeutic potential of magnesium supplementation for conditions such as muscle cramps and suggests benefits in other clinical settings. A thorough understanding of these fundamental mechanisms is crucial for researchers and clinicians in the fields of nutrition, pharmacology, and drug development. Further research will continue to elucidate the full spectrum of magnesium's therapeutic applications.

References

- 1. pillintrip.com [pillintrip.com]

- 2. oladoctor.com [oladoctor.com]

- 3. farmaciasdirect.eu [farmaciasdirect.eu]

- 4. farmaciaescofet.com [farmaciaescofet.com]

- 5. A randomized, double-blind, placebo-controlled, multicenter study assessing the efficacy of magnesium oxide monohydrate in the treatment of nocturnal leg cramps - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A randomized clinical trial investigating the impact of magnesium supplementation on clinical and biochemical measures in COVID-19 patients - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Cellular Targets of Magnogene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnogene is a commercially available supplement with magnesium as its active ingredient. While not a novel therapeutic entity in itself, its biological effects are mediated through the multifaceted roles of the magnesium ion (Mg²⁺), a critical divalent cation involved in a vast array of physiological processes. This technical guide provides an in-depth exploration of the primary biological targets of magnesium, offering insights into its mechanisms of action at the molecular and cellular levels. The information presented here is intended to support research and development efforts aimed at understanding and leveraging the therapeutic potential of magnesium.

Key Biological Targets of Magnesium

The biological activities of magnesium are extensive, stemming from its ability to interact with a multitude of cellular components. Its primary targets can be broadly categorized as enzymes, ion channels, and nucleic acids.

Magnesium-Dependent Enzymes

Magnesium is an essential cofactor for over 600 enzymatic reactions in the human body, playing a crucial role in cellular metabolism, energy production, and signal transduction.[1]

a) ATP-Dependent Enzymes (Kinases and ATPases): Virtually all enzymatic reactions involving adenosine triphosphate (ATP) require magnesium. Mg²⁺ binds to the phosphate groups of ATP, forming a Mg-ATP complex that is the true substrate for these enzymes.[2] This interaction neutralizes the negative charges on the phosphate groups, facilitating nucleophilic attack and phosphoryl transfer.

b) DNA and RNA Polymerases: The synthesis of DNA and RNA is catalyzed by polymerases that are critically dependent on magnesium. Two Mg²⁺ ions are typically found in the active site of these enzymes, where they play a key role in catalysis by stabilizing the transition state and facilitating the addition of new nucleotides.[1]

c) Glycolytic Enzymes: Several key enzymes in the glycolytic pathway, which is central to glucose metabolism, require magnesium for their activity. These include hexokinase, phosphofructokinase, and pyruvate kinase.[1]

Ion Channels

Magnesium is a crucial regulator of ion channel function, influencing neuronal excitability, cardiac function, and smooth muscle tone.

a) NMDA Receptors: Magnesium acts as a voltage-dependent blocker of the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel critical for synaptic plasticity and memory formation. At resting membrane potentials, Mg²⁺ physically occludes the channel pore, preventing ion flow. Depolarization of the membrane dislodges the Mg²⁺ ion, allowing for the influx of calcium and the initiation of downstream signaling cascades.[3][4]

b) Potassium Channels: Intracellular magnesium can block the outward flow of potassium through various potassium channels, such as the inwardly rectifying potassium (Kir) channels and the renal outer medullary potassium (ROMK) channels.[5][6][7] This block is voltage-dependent and contributes to the maintenance of the resting membrane potential and cellular excitability.

c) Calcium Channels: Magnesium can compete with calcium for binding to certain calcium channels, thereby modulating calcium influx and downstream signaling processes.

Nucleic Acids (DNA and RNA)

Magnesium plays a vital structural role in stabilizing nucleic acids. By interacting with the negatively charged phosphate backbone, Mg²⁺ shields electrostatic repulsion and promotes the formation and maintenance of the double helical structure of DNA and the complex tertiary structures of RNA.[2][8][9] This stabilization is essential for the proper functioning of genetic material.

Quantitative Data on Magnesium Interactions

The following tables summarize key quantitative parameters for the interaction of magnesium with some of its biological targets.

| Enzyme | Ligand | Dissociation Constant (Kd) | Method |

| 3-Phosphoglycerate Kinase | ATP | 0.17 - 0.23 mM | Equilibrium Dialysis |

| 3-Phosphoglycerate Kinase | ADP | 0.18 - 0.27 mM | Equilibrium Dialysis |

| 3-Phosphoglycerate Kinase | MgADP | 0.05 - 0.06 mM | Equilibrium Dialysis |

| Adenylate Kinase (mutant) | Mg-ATP | Km = 470 µM | Enzyme Kinetics |

| Cyclin-Dependent Kinase 2 | Mg²⁺ | ~10 mM (to free enzyme) | Enzyme Kinetics |

| v-Fps Kinase Domain | ATP-Mg | >32 mM (without 2nd Mg²⁺) | Enzyme Kinetics |

| v-Fps Kinase Domain | ATP-Mg | 0.4 mM (with 2nd Mg²⁺) | Enzyme Kinetics |

| Ion Channel/Molecule | Parameter | Value | Conditions |

| NMDA Receptor | IC₅₀ for Mg²⁺ block | 40 µM | -60 mV holding potential |

| ATP | Kd for Mg²⁺ binding | 50 ± 10 µM | 31P NMR and optical absorbance spectroscopy |

| RNA Duplexes | ΔG°₃₇ Stabilization | 0.03 - 0.41 kcal/mol | Compared to 1 M NaCl |

| RNA Duplexes | Tm Increase | 0.4 - 1.6 °C | Compared to 1 M NaCl |

Experimental Protocols

Detailed methodologies for studying the interaction of magnesium with its biological targets are crucial for reproducible research. Below are representative protocols for key experiments.

Measurement of Intracellular Free Magnesium using Fluorescent Indicators

This protocol describes the use of a fluorescent dye to quantify the concentration of free Mg²⁺ within cultured cells.

Materials:

-

Cultured cells of interest

-

Mag-Fura-2 AM (or other suitable Mg²⁺-sensitive fluorescent dye)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺

-

Ionomycin

-

EDTA

-

Fluorescence plate reader or microscope with appropriate filters

Procedure:

-

Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate or on coverslips) and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading solution of 5 µM Mag-Fura-2 AM and 0.02% Pluronic F-127 in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the loading solution for 30-60 minutes at 37°C.

-

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye (for Mag-Fura-2, excitation at ~340 nm and ~380 nm, emission at ~510 nm).

-

-

Calibration:

-

To determine the minimum fluorescence (Rmin), add a solution of ionomycin (to permeabilize the cells) in Mg²⁺-free HBSS containing EDTA.

-

To determine the maximum fluorescence (Rmax), add a saturating concentration of MgCl₂ to the ionomycin-containing solution.

-

-

Calculation: Calculate the intracellular free Mg²⁺ concentration using the Grynkiewicz equation: [Mg²⁺] = Kd * [(R - Rmin) / (Rmax - R)] * (Sf2 / Sb2), where Kd is the dissociation constant of the dye for Mg²⁺, R is the ratio of fluorescence intensities at the two excitation wavelengths, and Sf2/Sb2 is the ratio of fluorescence at the second wavelength for free and bound dye.

In Vitro Kinase Assay with Varying Magnesium Concentrations

This protocol allows for the determination of the optimal magnesium concentration for a specific kinase and its effect on kinetic parameters.

Materials:

-

Purified kinase enzyme

-

Specific peptide or protein substrate

-

Kinase reaction buffer (e.g., Tris-HCl, pH 7.5)

-

ATP

-

MgCl₂ stock solution

-

Reaction termination solution (e.g., EDTA or kinase inhibitor)

-

Method for detecting phosphorylation (e.g., radioactive ³²P-ATP and autoradiography, or phosphospecific antibody and ELISA)

Procedure:

-

Reaction Setup: Prepare a series of reaction tubes or wells in a microplate. To each, add the kinase and substrate in the kinase buffer.

-

Magnesium Titration: Create a range of final MgCl₂ concentrations (e.g., 0, 1, 2.5, 5, 10, 20 mM) by adding the appropriate volume of the MgCl₂ stock solution to each reaction.

-

Initiate Reaction: Start the reaction by adding a fixed concentration of ATP. The final ATP concentration should be at or near the Km for ATP if known.

-

Incubation: Incubate the reactions at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate Reaction: Stop the reactions by adding the termination solution.

-

Detection and Analysis:

-

Quantify the amount of phosphorylated product using the chosen detection method.

-

Plot the enzyme activity (rate of product formation) as a function of the magnesium concentration to determine the optimal concentration.

-

To determine Km and Vmax, perform the assay at varying substrate concentrations for each magnesium concentration and fit the data to the Michaelis-Menten equation.

-

Visualizations

The following diagrams illustrate key concepts related to the biological targets of magnesium.

Caption: Role of Mg²⁺ in an ATP-dependent kinase reaction.

Caption: Experimental workflow for measuring intracellular Mg²⁺.

Caption: Regulation of the NMDA receptor by Mg²⁺.

References

- 1. Effects of Mg2+ on recovery of NMDA receptors from inhibition by memantine and ketamine reveal properties of a second site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular magnesium detection by fluorescent indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of Mg2+ unblock of NMDA receptors: implications for spike-timing dependent synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Magnesium acts as a second messenger in the regulation of NMDA receptor mediated CREB signaling in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Magnesium Modulates ROMK Channel–Mediated Potassium Secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of Na and K pathways by Mg in cell membranes [mgwater.com]

- 7. Regulation of sodium and potassium pathways by magnesium in cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Thermodynamic determination of RNA duplex stability in magnesium solutions - PMC [pmc.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Magnogene (Magnesium Salts): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the initial toxicity screening of Magnogene, a brand name for magnesium-containing supplements. The core of this document focuses on the toxicological profiles of various commonly used magnesium salts, including magnesium oxide, magnesium sulfate, and magnesium chloride. The guide summarizes key toxicity endpoints such as acute toxicity, genotoxicity, carcinogenicity, and reproductive and developmental toxicity. All quantitative data is presented in structured tables for ease of comparison. Detailed methodologies for pivotal studies are provided to facilitate understanding and replication. Furthermore, this guide includes mandatory visualizations of experimental workflows and logical relationships using Graphviz (DOT language) to enhance comprehension of the toxicological evaluation process.

Introduction

Magnesium is an essential mineral crucial for numerous physiological functions in the human body. Its supplementation is widespread for various health benefits. "this compound" is a commercially available magnesium supplement. Understanding the toxicological profile of its active ingredients—various magnesium salts—is paramount for ensuring consumer safety and for regulatory purposes. This guide serves as a technical resource for professionals involved in drug development and safety assessment, offering a consolidated view of the preclinical toxicity data for common magnesium salts.

Acute Toxicity

The acute toxicity of magnesium salts is generally low, with the primary adverse effect at high doses being osmotic diarrhea.[1][2] The median lethal dose (LD50) varies depending on the salt form and the animal model.

Table 1: Acute Oral Toxicity of Common Magnesium Salts

| Magnesium Salt | Animal Model | LD50 (mg/kg bw) | Reference(s) |

| Magnesium Oxide | Rat | 3870 - 3990 | [3] |

| Magnesium Sulfate | Rat (female) | ≥ 2000 | [4] |

| Magnesium Chloride | Rat | >5000 | [5][6] |

| Magnesium Chloride | Rat | 2800 | [5][6] |

| Magnesium Sulfate | Mouse | Not Found | |

| Magnesium Oxide | Mouse | Not Found |

Experimental Protocols:

-

Oral LD50 Study (Magnesium Sulfate in Rats - OECD TG 423):

-

Test Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 423 "Acute Oral Toxicity - Acute Toxic Class Method".[4]

-

Animals: Female Sprague-Dawley rats.[7]

-

Dosage: The test substance was administered via gavage at doses of 300 and 2000 mg/kg body weight.[4][7]

-

Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes over a 14-day period.[4] Gross necropsy was performed at the end of the study.[4]

-

Results: No mortality was observed. Clinical signs at 2000 mg/kg included diarrhea and watery diarrhea.[4]

-

Logical Relationship for Acute Toxicity Assessment

References

- 1. Magnesium poisoning with analytical aspects and its management - Indian J Forensic Community Med [ijfcm.org]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. flashpointsrl.com [flashpointsrl.com]

- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide on the Solubility and Stability Profile of Magnogene

This technical guide provides a comprehensive overview of the physicochemical properties of the novel compound Magnogene, with a specific focus on its solubility and stability profiles. The data and methodologies presented herein are intended to guide researchers, scientists, and drug development professionals in the evaluation and formulation of this compound as a potential therapeutic agent.

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and dissolution rate. Understanding the solubility of this compound in various media is essential for developing effective formulations.

Quantitative Solubility Data

The equilibrium solubility of this compound was determined in a range of aqueous and organic solvents at ambient temperature. The results are summarized in Table 1.

Table 1: Equilibrium Solubility of this compound in Various Solvents at 25°C

| Solvent System | Solubility (mg/mL) | Method |

| Deionized Water | 0.015 | HPLC-UV |

| Phosphate Buffered Saline (pH 7.4) | 0.022 | HPLC-UV |

| 0.1 N HCl (pH 1.2) | 0.150 | HPLC-UV |

| Fasted State Simulated Intestinal Fluid (FaSSIF) | 0.085 | HPLC-UV |

| Fed State Simulated Intestinal Fluid (FeSSIF) | 0.110 | HPLC-UV |

| Ethanol | 15.2 | HPLC-UV |

| Propylene Glycol | 8.5 | HPLC-UV |

| Polyethylene Glycol 400 (PEG 400) | 25.8 | HPLC-UV |

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., deionized water, PBS pH 7.4, 0.1 N HCl)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

An excess amount of this compound is added to each vial containing 1 mL of the respective solvent.

-

The vials are securely capped and placed on an orbital shaker set at 300 RPM and 25°C.

-

The suspensions are agitated for 48 hours to ensure equilibrium is reached.

-

After 48 hours, the samples are allowed to stand for 1 hour to allow for the sedimentation of undissolved solids.

-

A 500 µL aliquot of the supernatant is carefully withdrawn and filtered through a 0.22 µm syringe filter to remove any remaining solid particles.

-

The filtrate is then appropriately diluted with the mobile phase.

-

The concentration of this compound in the diluted filtrate is determined by a validated HPLC-UV method.

-

The experiment is performed in triplicate for each solvent system.

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Profile of this compound

Stability testing is crucial for identifying potential degradation pathways and establishing appropriate storage conditions and shelf-life for this compound.

Solid-State Stability

The solid-state stability of this compound was evaluated under accelerated and long-term storage conditions as per ICH guidelines.

Table 2: Solid-State Stability of this compound (6 Months)

| Storage Condition | Appearance | Assay (%) | Total Impurities (%) |

| 25°C / 60% RH | White to off-white powder | 99.8 | 0.2 |

| 40°C / 75% RH | White to off-white powder | 98.5 | 1.5 |

| Photostability (ICH Q1B) | Slight discoloration | 97.2 | 2.8 |

Solution-State Stability

The stability of this compound in solution was assessed under various pH and temperature conditions.

Table 3: Solution-State Stability of this compound (1 mg/mL) at 25°C after 24 hours

| pH of Solution | % Remaining | Major Degradant |

| 1.2 (0.1 N HCl) | 99.5 | Not Detected |

| 4.5 (Acetate Buffer) | 98.2 | M-Deg-1 |

| 7.4 (Phosphate Buffer) | 92.1 | M-Deg-2 |

| 9.0 (Borate Buffer) | 85.4 | M-Deg-2 |

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature and humidity controlled chambers

-

HPLC-UV/MS system

Procedure:

-

Acid Hydrolysis: this compound solution (1 mg/mL in 50:50 acetonitrile:water) is treated with 1 N HCl and heated at 80°C for 2 hours.

-

Base Hydrolysis: this compound solution is treated with 1 N NaOH at room temperature for 30 minutes.

-

Oxidation: this compound solution is treated with 3% H₂O₂ at room temperature for 1 hour.

-

Thermal Stress: Solid this compound is heated in an oven at 105°C for 24 hours.

-

Photostability: Solid this compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

-

Samples are withdrawn at appropriate time points, neutralized if necessary, and diluted for analysis by a stability-indicating HPLC-UV/MS method to identify and quantify degradants.

Caption: Forced Degradation Experimental Workflow.

Hypothetical Signaling Pathway of this compound

To illustrate the potential mechanism of action of this compound, a hypothetical signaling pathway is proposed. In this model, this compound acts as an inhibitor of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

By binding to the TNF-α receptor (TNFR1), this compound prevents the recruitment of the adaptor protein TRADD. This, in turn, inhibits the downstream activation of the NF-κB signaling cascade, a key regulator of inflammatory gene expression. The inhibition of NF-κB leads to a reduction in the production of other pro-inflammatory cytokines, such as IL-6 and IL-1β, thereby exerting an anti-inflammatory effect.

Preclinical Pharmacokinetic Profile of Exemplaride in Animal Models

A Note on "Magnogene"

Initial research indicates that "this compound" is a brand name for various magnesium supplements. Publicly available scientific literature does not contain preclinical pharmacokinetic data for a specific active pharmaceutical ingredient named "this compound" in animal models. Therefore, this document serves as a comprehensive template, utilizing the placeholder compound "Exemplaride," to illustrate the expected structure, data presentation, experimental methodologies, and visualizations requested. This guide is intended for researchers, scientists, and drug development professionals to model their own findings.

Introduction

This document provides a detailed overview of the pharmacokinetic (PK) properties of Exemplaride, a novel therapeutic agent, as determined in various preclinical animal models. The understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile is critical for the translation of preclinical findings to clinical development. The following sections summarize the key PK parameters, detail the experimental protocols used for their determination, and visualize the associated workflows and biological pathways.

Pharmacokinetic Data Summary

The pharmacokinetic profile of Exemplaride was characterized following intravenous (IV) and oral (PO) administration in mice, rats, and dogs. The key parameters are summarized below.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of Exemplaride

| Species | Dose (mg/kg) | C₀ (ng/mL) | AUC₀-inf (ng·h/mL) | t₁/₂ (h) | CL (mL/h/kg) | Vd (L/kg) |

| Mouse | 1 | 1250 ± 150 | 2800 ± 300 | 2.5 ± 0.3 | 357 ± 40 | 1.2 ± 0.1 |

| Rat | 1 | 1100 ± 130 | 3200 ± 350 | 3.1 ± 0.4 | 313 ± 35 | 1.4 ± 0.2 |

| Dog | 0.5 | 850 ± 100 | 4100 ± 420 | 5.8 ± 0.7 | 122 ± 15 | 1.0 ± 0.1 |

Data are presented as mean ± standard deviation. C₀: Initial plasma concentration; AUC₀-inf: Area under the plasma concentration-time curve from time zero to infinity; t₁/₂: Elimination half-life; CL: Clearance; Vd: Volume of distribution.

Table 2: Single-Dose Oral Pharmacokinetic Parameters of Exemplaride

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng·h/mL) | t₁/₂ (h) | F (%) |

| Mouse | 10 | 850 ± 90 | 0.5 | 2100 ± 250 | 2.6 ± 0.3 | 75 ± 8 |

| Rat | 10 | 720 ± 85 | 1.0 | 2400 ± 280 | 3.3 ± 0.4 | 75 ± 9 |

| Dog | 5 | 450 ± 60 | 2.0 | 2900 ± 310 | 6.1 ± 0.8 | 71 ± 7 |

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀-t: Area under the plasma concentration-time curve from time zero to the last measurable time point; t₁/₂: Elimination half-life; F: Bioavailability.

Experimental Protocols

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of Exemplaride following a single intravenous and oral administration to male Sprague-Dawley rats.

Animals: Male Sprague-Dawley rats (n=5 per group), weighing 200-250g, were used. Animals were fasted overnight before dosing with free access to water.

Drug Formulation and Administration:

-

Intravenous (IV): Exemplaride was dissolved in a vehicle of 5% DMSO, 40% PEG300, and 55% saline to a final concentration of 1 mg/mL. A single dose of 1 mg/kg was administered via the tail vein.

-

Oral (PO): Exemplaride was suspended in 0.5% methylcellulose in water to a final concentration of 2 mg/mL. A single dose of 10 mg/kg was administered by oral gavage.

Blood Sampling:

-

For the IV group, blood samples (~0.25 mL) were collected from the jugular vein into EDTA-coated tubes at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

For the PO group, blood samples were collected at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

-

Plasma was separated by centrifugation at 4000 rpm for 10 minutes at 4°C and stored at -80°C until analysis.

Bioanalysis: Plasma concentrations of Exemplaride were determined using a validated LC-MS/MS method. The lower limit of quantification (LLOQ) was 1 ng/mL.

Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to calculate the pharmacokinetic parameters.

Visualizations

Experimental Workflow

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway modulated by Exemplaride, leading to its therapeutic effect.

Investigating "Magnogene": An Analysis of Available Scientific Information

Initial searches for a distinct molecular entity referred to as "Magnogene" for the purpose of detailing its binding affinity, experimental protocols, and specific signaling pathways have revealed that "this compound" is primarily a trade name for magnesium-based supplements. The available scientific and commercial literature does not contain information on a unique, investigational molecule named "this compound" with specific binding characteristics to a biological target as would be expected for a novel therapeutic agent.

The term "this compound" is associated with products containing magnesium salts, such as magnesium chloride.[1][2][3][4] These products are used to address magnesium deficiency and leverage the ion's essential role in numerous physiological processes.[1][5] Magnesium is a crucial cofactor for over 300 enzymatic reactions, playing a significant role in protein synthesis, carbohydrate metabolism, neuromuscular function, and maintaining electrolyte balance.[1][5]

While there are mentions of "this compound" in various contexts, such as in lists of reagents for insect cell culture[6][7] or as a synonym for magnesium chloride in chemical catalogs[3][4], these do not point to a specific molecule with a unique binding affinity that can be characterized by detailed experimental protocols and signaling pathways as requested. One document lists "neighbors of this compound" in a biological context, but provides no further details to identify a specific molecular interaction or pathway.

Given that "this compound" refers to magnesium supplements rather than a specific, novel molecule under investigation, the creation of an in-depth technical guide or whitepaper on its binding affinity, complete with quantitative data, detailed experimental protocols, and specific signaling pathway diagrams, is not feasible based on the current body of public information. The requested analysis presupposes the existence of a distinct molecular compound for which such specific data would be generated during a drug discovery and development process. The available information on "this compound" pertains to the well-established and general physiological roles of the magnesium ion.

References

- 1. publications.aap.org [publications.aap.org]

- 2. Magnesium Chloride | MgCl2 | CID 5360315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Mmcl2 | Sigma-Aldrich [sigmaaldrich.com]

- 4. Magnesium chloride - Creative Enzymes [creative-enzymes.com]

- 5. pillintrip.com [pillintrip.com]

- 6. Insect | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on the Core Therapeutic Potential of Magnetogenetics and Magnesium Supplementation

This technical guide provides a comprehensive overview of the early-stage research concerning two distinct therapeutic modalities that can be associated with the term "Magnogene": the emerging field of magnetogenetics and the well-established therapeutic use of magnesium supplementation. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanisms of action, experimental protocols, quantitative data, and signaling pathways for each area.

Part 1: Magnetogenetics - Wireless Control of Cellular Signaling

1.1 Introduction to Magnetogenetics

Magnetogenetics is a novel technology that utilizes magnetic fields to remotely and non-invasively control cellular functions.[1][2][3] This technique leverages magnetic nanoparticles (MNPs) or genetically encoded magnetoreceptors to act as transducers, converting magnetic signals into mechanical or thermal stimuli within cells.[1][3] These stimuli can then activate specific signaling pathways, offering precise spatiotemporal control over cellular processes.[1] The ability of magnetic fields to penetrate deep into tissues without significant attenuation makes magnetogenetics a promising tool for in vivo applications, including neuroscience, regenerative medicine, and cancer therapy.[3][4]

1.2 Core Principles and Mechanism of Action

The fundamental components of magnetogenetics are a magnetic field and a magnetic actuator (e.g., MNPs) that interacts with a cellular target.[1][5][6] The mechanism of action primarily relies on the activation of mechanosensitive or thermosensitive ion channels.[1]

-

Magnetic Nanoparticles (MNPs) as Actuators: Exogenous MNPs can be engineered with specific sizes, compositions, and surface coatings to target them to particular cell types or proteins.[1][6] When subjected to a magnetic field, these MNPs can exert mechanical forces (pulling, torque) or generate localized heat.[1][7]

-

Activation of Mechanosensitive and Thermosensitive Ion Channels: The mechanical forces or thermal changes induced by the MNPs can activate specific ion channels. For instance, mechanosensitive channels like Piezo1 can be opened by the physical pulling or torque from MNPs.[1][4] Similarly, thermosensitive channels, such as members of the Transient Receptor Potential (TRP) family (e.g., TRPV1), can be activated by localized heating of MNPs in response to an alternating magnetic field.[1][8]

1.3 Signaling Pathways in Magnetogenetics

The activation of ion channels by magnetogenetic stimulation initiates a cascade of intracellular signaling events. The specific pathway activated depends on the type of ion channel targeted and the cellular context.

Upon activation of ion channels like Piezo1 or TRPV1, an influx of ions, typically calcium (Ca2+), occurs. This increase in intracellular Ca2+ acts as a second messenger, triggering various downstream signaling pathways that can lead to neuronal depolarization, gene expression changes, or other cellular responses.[8][9]

1.4 Experimental Protocols

Protocol 1: In Vitro Magnetogenetic Stimulation of Cultured Cells

-

Objective: To activate a target ion channel in cultured cells using magnetic nanoparticles and a magnetic field.

-

Cell Culture: Plate cells (e.g., HEK293 cells transfected with a ferritin-tagged TRPV channel) on glass-bottom dishes.[10]

-

MNP Functionalization and Incubation: Functionalize magnetic nanoparticles with antibodies targeting an extracellular domain of the ion channel. Incubate the cells with the functionalized MNPs to allow for binding.

-

Magnetic Field Application: Place the cell culture dish within a coil that generates a specific magnetic field (e.g., an alternating magnetic field for thermal stimulation or a rotating magnetic field for mechanical stimulation).[7][10]

-

Data Acquisition: Monitor intracellular calcium levels using a fluorescent indicator (e.g., GCaMP6s) and fluorescence microscopy.[9] Analyze changes in fluorescence intensity upon application of the magnetic field.[9]

Protocol 2: In Vivo Magnetogenetic Modulation of Neuronal Activity in Animal Models

-

Objective: To remotely control neuronal activity and observe behavioral changes in a freely moving animal.

-

Animal Model: Use a transgenic mouse line expressing a magnetoreceptor (e.g., Magneto, a fusion of TRPV4 and ferritin) in a specific neuronal population.[8]

-

Viral Vector Injection (if applicable): If not using a transgenic line, inject an adeno-associated virus (AAV) vector encoding the magnetoreceptor into the target brain region.

-

Magnetic Field Stimulation: Place the animal in a chamber equipped with permanent magnets or electromagnets to generate a magnetic field in a specific area.[8]

-

Behavioral Analysis: Record and analyze the animal's behavior in response to the magnetic field stimulation (e.g., changes in locomotion, social interaction, or feeding behavior).[4]

-

Electrophysiology (optional): For more direct measurement of neuronal activity, implant electrodes in the target brain region to record action potentials during magnetic stimulation.[8]

1.5 Quantitative Data from Preclinical Studies

| Study Focus | Animal Model | Magnetic Actuator | Outcome Measure | Result |

| Neuronal Activation | HEK293 cells, Mice | Magneto (TRPV4-ferritin) | Calcium Transients, Neuronal Firing | 2.5-fold increase in calcium transients in HEK293 cells; rapid and reversible depolarization of neurons in mouse brain slices.[8] |

| Behavioral Modulation | Zebrafish, Mice | Magneto (TRPV4-ferritin) | Coiling Response (Zebrafish), Place Preference (Mice) | Magnetic field induced a coiling response in zebrafish embryos and place preference in mice.[8] |

| Deep Brain Stimulation | Rat model of Parkinson's | Nano-Magnetogenetic-Driven DBS | Motor Function | Improved balance and motor function by over two-fold.[11] |

1.6 Therapeutic Potential and Future Directions

Magnetogenetics holds significant therapeutic potential for a variety of disorders. In neuroscience, it could be used to treat neurological and psychiatric conditions such as Parkinson's disease, epilepsy, and depression by modulating the activity of specific neural circuits.[2][11] In regenerative medicine, magnetogenetics could guide stem cell differentiation and promote tissue repair.[2][3] However, challenges remain in optimizing the efficiency and biocompatibility of magnetic actuators and achieving precise control over magnetic fields in a clinical setting.[2]

Part 2: Therapeutic Potential of Magnesium Supplementation

2.1 Introduction to Magnesium's Biological Role

Magnesium (Mg2+) is the fourth most abundant cation in the body and an essential cofactor for over 300 enzymatic reactions.[12] It plays a critical role in numerous physiological processes, including energy metabolism, protein synthesis, muscle and nerve function, and blood pressure regulation.[12] Magnesium deficiency has been linked to a range of health issues, including cardiovascular disease, type 2 diabetes, and neurological disorders.[12]

2.2 Mechanism of Action

Magnesium exerts its therapeutic effects through several mechanisms:

-

Enzymatic Cofactor: Magnesium is crucial for the function of enzymes involved in glycolysis, ATP metabolism, and DNA and RNA synthesis.

-

Regulation of Ion Channels: Intracellular magnesium can directly or indirectly regulate the function of various ion channels, including those for potassium and calcium, which is important for cardiovascular and neuromuscular function.[13]

-

Modulation of the mTOR Signaling Pathway: Magnesium has been shown to activate the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and protein synthesis.[14][[“]]

2.3 Signaling Pathways Involving Magnesium

The PI3K/Akt/mTOR pathway is a central signaling cascade that is influenced by magnesium levels. Magnesium supplementation has been shown to enhance mTOR signaling, which can promote myogenic differentiation and muscle protein synthesis.[14][[“]]

2.4 Experimental Protocols

Protocol 3: Investigating the Effects of Magnesium on Myogenic Differentiation in C2C12 Myoblasts

-

Objective: To determine the effect of magnesium supplementation on the differentiation of C2C12 myoblasts into myotubes.

-

Cell Culture: Culture C2C12 myoblasts in a growth medium.

-

Differentiation Induction: To induce differentiation, switch the growth medium to a differentiation medium with varying concentrations of magnesium chloride (MgCl2).

-

Immunofluorescence Staining: After several days of differentiation, fix the cells and perform immunofluorescence staining for myogenic markers such as MyoD and MyoG.

-

Microscopy and Analysis: Visualize the stained cells using a fluorescence microscope and quantify the myotube formation and the expression of myogenic markers.

-

Western Blotting: Perform western blotting to analyze the protein levels of key components of the mTOR signaling pathway (e.g., phosphorylated mTOR, p70S6K, and 4EBP1) to confirm pathway activation.[17]

2.5 Quantitative Data from Clinical and Preclinical Studies

Table 1: Effects of Magnesium Supplementation on Cardiovascular Health

| Study Type | Participants | Dosage | Duration | Outcome | Result |

| Meta-analysis of 12 clinical trials | 545 hypertensive individuals | 243-973 mg/day | 8-26 weeks | Diastolic Blood Pressure | Small reduction of 2.2 mmHg.[18] |

| Meta-analysis of 22 studies | 1,173 normotensive and hypertensive adults | Not specified | 3-24 weeks | Systolic and Diastolic Blood Pressure | Decrease of 3-4 mmHg in systolic and 2-3 mmHg in diastolic blood pressure.[18] |

| Meta-analysis of prospective studies | 241,378 participants | 100 mg/day increase in dietary intake | Not specified | Risk of Total Stroke | 8% decreased risk.[18] |

Table 2: Effects of Magnesium Supplementation on Glycemic Control

| Study Type | Participants | Dosage | Duration | Outcome | Result |

| Meta-analysis of 7 cohort studies | 286,668 individuals | 100 mg/day increase in total intake | 6-17 years | Risk of Type 2 Diabetes | 15% decreased risk.[12] |

| Randomized controlled trial | 116 adults with prediabetes and hypomagnesemia | Not specified | Not specified | Plasma Glucose Levels | Reduced plasma glucose and improved glycemic status.[12] |

Table 3: Effects of Magnesium Supplementation on Bone Mineral Density

| Study Type | Participants | Dosage | Duration | Outcome | Result |

| Double-blind, placebo-controlled study | Children and adolescents with low magnesium intake | 300 mg/day (as oxide) | 12 months | Bone Mineral Content | Increased bone mineral content.[19] |

| Open-label, controlled trial | Post-menopausal women with osteoporosis | 250-750 mg/day (as hydroxide) | 2 years | Bone Density | Significantly improved bone density.[19] |

2.6 Therapeutic Applications and Clinical Significance

Oral magnesium supplementation has shown therapeutic potential in a variety of conditions. It may help in the management of hypertension, reduce the risk of type 2 diabetes, and improve bone health.[12][18][19] Additionally, magnesium supplementation has been investigated for its potential benefits in migraine, asthma, and premenstrual syndrome.[12] Optimizing magnesium status through diet and supplementation appears to be a safe and well-documented approach for several medical conditions.[12] However, caution should be exercised in individuals with kidney disease, as they are at a higher risk of hypermagnesemia.

References

- 1. Magnetogenetics as a promising tool for controlling cellular signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmasalmanac.com [pharmasalmanac.com]

- 3. researchgate.net [researchgate.net]

- 4. Magnetogenetics - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Magnetogenetics: remote activation of cellular functions triggered by magnetic switches - Nanoscale (RSC Publishing) DOI:10.1039/D1NR06303K [pubs.rsc.org]

- 8. epigenie.com [epigenie.com]

- 9. Magnetogenetics: remote non-invasive magnetic activation of neuronal activity with a magnetoreceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Science Knowledge Encyclopedia] Magnetogenetics: Wireless and Remote Brain Signal Control Using Magnetic Fields [ibs.re.kr]

- 12. Magnesium and Human Health: Perspectives and Research Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of cation channels in cardiac and smooth muscle cells by intracellular magnesium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Magnesium supplementation enhances mTOR signalling to facilitate myogenic differentiation and improve aged muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. consensus.app [consensus.app]

- 17. researchgate.net [researchgate.net]

- 18. Magnesium - Health Professional Fact Sheet [ods.od.nih.gov]

- 19. Magnesium: A Review of Clinical Use and Efficacy | Nutritional Medicine Institute [nmi.health]

Methodological & Application

Protocol for "Magnogene" Synthesis Not Available as "Magnogene" is a Magnesium Supplement Brand

Detailed laboratory protocols for the synthesis of "Magnogene" cannot be provided as "this compound" is not a distinct, synthesizable chemical compound. Instead, it is the brand name for a mineral supplement designed to prevent and treat magnesium deficiency. [1][2][3]

"this compound" tablets contain magnesium as the active ingredient, sourced from several magnesium compounds.[1][3][4] The product is formulated to address symptoms of low magnesium levels, such as muscle weakness and cramps, which can result from diets lacking in vegetables, whole grains, and legumes.[1][2][3][5]

Composition of this compound

The active component in "this compound" is magnesium, derived from a combination of different magnesium salts. The excipients, or inactive ingredients, serve to form the tablet and aid in its delivery.

| Component Type | Substance |

| Active Ingredient Sources | Magnesium Hydroxide, Magnesium Bromide, Magnesium Fluoride |

| Excipients | Sodium Chloride, Sodium Iodide, Lactose, Corn Starch, Povidone, Macrogol 4000/10000, Magnesium Stearate, Methacrylic Acid/Ethyl Acrylate Copolymer, Calcium Carbonate, Sucrose, Talc, Gum Arabic, Titanium Dioxide (E-171), Macrogol 6000 |

Table 1: Composition of "this compound" tablets. Each tablet provides 53 mg of elemental magnesium.[1][3][4][6]

Production and Formulation Overview

The manufacturing of "this compound" does not involve the chemical synthesis of a novel molecule. Instead, it is a pharmaceutical formulation process. This process involves the precise mixing and processing of the active magnesium salts with various excipients to produce the final coated tablets.

The logical workflow for producing a pharmaceutical tablet like "this compound" would involve the following general steps:

Caption: A generalized workflow for pharmaceutical tablet manufacturing.

Given that "this compound" is a commercial medicinal product, the specific details of its manufacturing process are proprietary to the manufacturer, Uriach Consumer Healthcare, S.L.[3][4] The process would be subject to stringent Good Manufacturing Practices (GMP) to ensure the quality, safety, and efficacy of the final product. Therefore, detailed experimental protocols for its production are not publicly available.

References

- 1. farmaciasdirect.eu [farmaciasdirect.eu]

- 2. Comprar this compound 45 Comprimidos Recubiertos. [farmaciaribera.es]

- 3. .:: CIMA ::. PROSPECTO this compound 53 mg COMPRIMIDOS RECUBIERTOS [cima.aemps.es]

- 4. oladoctor.com [oladoctor.com]

- 5. This compound 53 mg comprimidos recubiertos, 45 comprimidos [farmaciacheca.com]